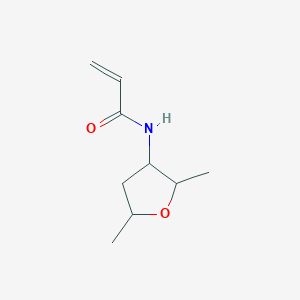
N-(2,5-Dimethyloxolan-3-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-Dimethyloxolan-3-yl)prop-2-enamide, commonly known as DMOA-PA, is a chemical compound that has been gaining attention in the field of scientific research. This compound is a derivative of oxolane and has been synthesized using various methods. DMOA-PA has shown promising results in various scientific studies, and its mechanism of action and biochemical and physiological effects have been extensively researched.
Mecanismo De Acción
The mechanism of action of DMOA-PA is not yet fully understood. However, studies have suggested that DMOA-PA can induce cell death by activating the mitochondrial pathway of apoptosis. DMOA-PA has also been shown to inhibit the activity of histone deacetylases, which play a crucial role in regulating gene expression.
Biochemical and Physiological Effects:
DMOA-PA has been shown to have various biochemical and physiological effects. Studies have shown that DMOA-PA can induce cell death by activating caspases, which are enzymes that play a crucial role in the apoptotic pathway. DMOA-PA has also been shown to inhibit the activity of histone deacetylases, which can lead to changes in gene expression. Additionally, DMOA-PA has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using DMOA-PA in lab experiments is its ability to induce cell death in various cancer cell lines. DMOA-PA has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of using DMOA-PA in lab experiments is its potential toxicity. Studies have shown that DMOA-PA can be toxic to normal cells at high concentrations.
Direcciones Futuras
There are several future directions for research on DMOA-PA. One of the significant areas of research is the development of DMOA-PA derivatives with improved efficacy and reduced toxicity. Additionally, further studies are needed to understand the mechanism of action of DMOA-PA fully. Studies are also needed to investigate the potential use of DMOA-PA in the treatment of various diseases, including cancer and inflammatory diseases.
Conclusion:
In conclusion, DMOA-PA is a chemical compound that has shown promising results in various scientific studies. Its potential applications in cancer research and as an anti-inflammatory agent have been extensively researched. The mechanism of action of DMOA-PA is not yet fully understood, and further studies are needed to investigate its potential use in the treatment of various diseases. Despite its potential advantages, DMOA-PA has limitations in its toxicity, which needs to be addressed in future research.
Métodos De Síntesis
The synthesis of DMOA-PA can be achieved using various methods. One of the commonly used methods involves the reaction of 2,5-dimethyloxolane with acryloyl chloride in the presence of triethylamine. The reaction yields DMOA-PA as a white solid with a yield of around 70%. Another method involves the reaction of 2,5-dimethyloxolane with acrylonitrile in the presence of a catalyst such as copper(II) chloride. The reaction yields DMOA-PA as a yellow liquid with a yield of around 60%.
Aplicaciones Científicas De Investigación
DMOA-PA has been extensively researched for its potential applications in various fields of scientific research. One of the significant applications of DMOA-PA is in the field of cancer research. Studies have shown that DMOA-PA has anticancer properties and can induce cell death in various cancer cell lines. DMOA-PA has also been studied for its potential use as an anti-inflammatory agent. Studies have shown that DMOA-PA can inhibit the production of inflammatory cytokines and reduce inflammation in animal models.
Propiedades
IUPAC Name |
N-(2,5-dimethyloxolan-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-4-9(11)10-8-5-6(2)12-7(8)3/h4,6-8H,1,5H2,2-3H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WENQXHDPCKZFMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(O1)C)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-Dimethyloxolan-3-yl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Methyl-N-[2-oxo-2-[2-(2-phenylethyl)pyrrolidin-1-yl]ethyl]prop-2-enamide](/img/structure/B2870048.png)

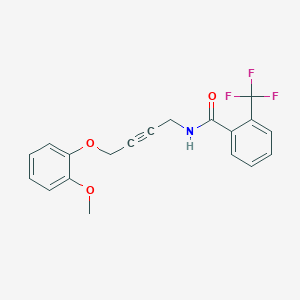
![4-Chloro-7,9-dimethyl-2-[(4-methylbenzyl)sulfanyl]pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2870051.png)
![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2870052.png)
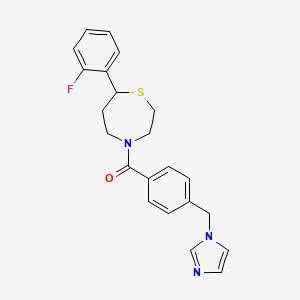
![4-Chloro-1-ethyl-3-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid](/img/structure/B2870058.png)
![N-(4-fluorophenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2870060.png)
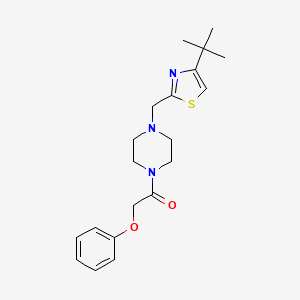
![(Z)-3-ethyl-5-((7-methyl-2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2870063.png)
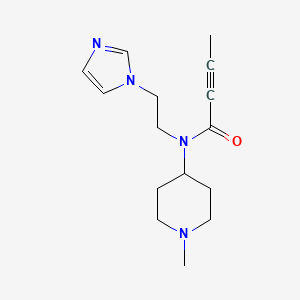
![2,4-Dimethyl-5-[[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2870067.png)
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2870068.png)
